1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with a piperidine ring. The presence of these structural motifs imparts the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form a Schiff base, followed by cyclization with a suitable reagent to form the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the piperidine ring, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It has been investigated for its ability to modulate biological pathways, making it a candidate for studying cellular processes.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its CDK inhibitory activity.
Pyrido[2,3-d]pyrimidine-piperazine-1,2,4-oxadiazoles: These compounds exhibit anti-cancer activity and are structurally related to 1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Uniqueness
This compound is unique due to its specific combination of a pyrido[2,3-d]pyrimidine core with a piperidine ring. This structural arrangement imparts distinct biological activities, making it a valuable compound for drug discovery and development. Its ability to modulate multiple biological pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-methyl-3-piperidin-4-ylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O2/c1-16-11-10(3-2-6-15-11)12(18)17(13(16)19)9-4-7-14-8-5-9/h2-3,6,9,14H,4-5,7-8H2,1H3 |
InChI Key |
LNTKICCLAOOGSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)N(C1=O)C3CCNCC3 |
Origin of Product |
United States |
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